4-hydroxy-N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}pentanamide
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Overview
Description
4-HYDROXY-N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodiazole core, which is known for its diverse biological activities, and a hydroxy group that can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodiazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the benzodiazole core .
Scientific Research Applications
4-HYDROXY-N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-HYDROXY-N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole core can bind to various enzymes and receptors, modulating their activity. The hydroxy group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N-(4-methylphenyl)benzamide: Shares a similar structure but lacks the benzodiazole core.
4-Hydroxy-4-methyl-2-pentanone: Contains a hydroxy group and a pentanone moiety but differs significantly in structure and properties.
Uniqueness
The uniqueness of 4-HYDROXY-N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE lies in its combination of a benzodiazole core and a hydroxy-pentanamide side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H27N3O2 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-hydroxy-N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]pentanamide |
InChI |
InChI=1S/C22H27N3O2/c1-16-7-10-18(11-8-16)15-25-20-6-4-3-5-19(20)24-21(25)13-14-23-22(27)12-9-17(2)26/h3-8,10-11,17,26H,9,12-15H2,1-2H3,(H,23,27) |
InChI Key |
TWFPVDBYIHLPCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)CCC(C)O |
Origin of Product |
United States |
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